molecular formula C10H14ClNO4S2 B13302218 1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride

1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B13302218
M. Wt: 311.8 g/mol
InChI Key: LWQBCKJPXWTUGD-UHFFFAOYSA-N
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Description

1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-(dimethylsulfamoyl)phenyl ethanesulfonate with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific oxidizing or reducing agents used.

Scientific Research Applications

1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylsulfamoyl)phenyl ethanesulfonate
  • 4-(Dimethylsulfamoyl)phenyl ethanesulfonamide
  • 4-(Dimethylsulfamoyl)phenyl ethanesulfonate ester

Uniqueness

1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is unique due to its dual functional groups: the sulfonyl chloride and the dimethylsulfamoyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C10H14ClNO4S2

Molecular Weight

311.8 g/mol

IUPAC Name

1-[4-(dimethylsulfamoyl)phenyl]ethanesulfonyl chloride

InChI

InChI=1S/C10H14ClNO4S2/c1-8(17(11,13)14)9-4-6-10(7-5-9)18(15,16)12(2)3/h4-8H,1-3H3

InChI Key

LWQBCKJPXWTUGD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)S(=O)(=O)Cl

Origin of Product

United States

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